molecular formula C7H5NO5 B1610879 3,4-Dihydroxy-2-nitrobenzaldehyde CAS No. 50545-37-4

3,4-Dihydroxy-2-nitrobenzaldehyde

Número de catálogo: B1610879
Número CAS: 50545-37-4
Peso molecular: 183.12 g/mol
Clave InChI: UICJHWULOYPREF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dihydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde typically involves the nitration of 3,4-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent mixture of zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dihydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibition

Mechanism of Action
3,4-Dihydroxy-2-nitrobenzaldehyde has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that contributes to the production of uric acid. Elevated uric acid levels can lead to hyperuricemia and gout. Studies indicate that DHNB exhibits a mixed-type inhibition of XO activity, with an IC50 value of approximately 3 μM, comparable to allopurinol, a standard treatment for gout .

Research Findings

  • Structure-Activity Relationship : The effectiveness of DHNB as an XO inhibitor is attributed to its structural features—specifically, the aldehyde and catechol moieties along with the nitro group at position 2 .
  • In Vivo Studies : In animal models, DHNB significantly reduced serum uric acid levels without notable toxicity, suggesting its potential as a safer alternative to traditional XO inhibitors like allopurinol .

Antioxidant Properties

Free Radical Scavenging
DHNB has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS) and free radicals such as DPPH and superoxide anions. This property is crucial in preventing oxidative stress-related damage in biological systems .

Applications in Photoprotection
The compound's ability to suppress singlet oxygen generation indicates its potential use as a photostabilizing agent. In studies involving UV exposure, DHNB effectively protected substrates from oxidative degradation, outperforming established antioxidants .

Potential Therapeutic Uses

Gout and Hyperuricemia Treatment
Given its potent XO inhibitory activity and low toxicity profile, DHNB could serve as a novel therapeutic agent for managing gout and hyperuricemia. Its unique mechanism of action distinguishes it from existing treatments, potentially offering enhanced efficacy and safety .

Role in Antibiotic Development
As a derivative of protocatechuic aldehyde, DHNB may also play a role in the synthesis of various antibiotics and anti-inflammatory drugs. Its structural characteristics could be leveraged to develop new compounds with improved pharmacological profiles .

Data Table: Comparative Analysis of DHNB Applications

Application AreaMechanism/EffectReference
Xanthine Oxidase InhibitionMixed-type inhibition; reduces uric acid levels
Antioxidant ActivityScavenges ROS; protects against oxidative stress
PhotoprotectionSuppresses singlet oxygen generation
Therapeutic PotentialSafer alternative for gout treatment

Mecanismo De Acción

The primary mechanism of action of 3,4-Dihydroxy-2-nitrobenzaldehyde involves the inhibition of xanthine oxidase (XOD). This enzyme is crucial in the production of uric acid from purines. By inhibiting XOD, the compound reduces uric acid levels, making it a potential therapeutic agent for conditions like hyperuricemia and gout . The compound exhibits mixed inhibitory effects, interacting with the enzyme’s active site and altering its activity.

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and nitro group make it a versatile intermediate in organic synthesis and a potent inhibitor of xanthine oxidase, distinguishing it from other similar compounds.

Actividad Biológica

3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C7H5NO5
  • Molecular Weight : 181.12 g/mol
  • Structural Characteristics : Contains two hydroxyl groups and one nitro group attached to a benzaldehyde core.

The primary biological activity of DHNB is attributed to its inhibition of xanthine oxidase (XOD), an enzyme critical in purine metabolism. The inhibition of XOD leads to reduced production of uric acid, making DHNB a candidate for treating hyperuricemia and gout.

Inhibition Details

  • IC50 Value : Approximately 3 μM, indicating potent inhibition comparable to allopurinol, a standard treatment for gout .
  • Inhibition Type : Mixed-type inhibition, affecting both the maximum rate of reaction and the substrate affinity .
  • Mechanism : DHNB interacts with the molybdenum center of XOD, leading to a time-dependent inhibition .

1. Antioxidant Activity

DHNB has demonstrated the ability to scavenge free radicals such as DPPH and reactive oxygen species (ROS), contributing to its antioxidant properties. This activity may play a role in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

Research indicates that nitro derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Although specific studies on DHNB's anti-inflammatory effects are sparse, its chemical structure suggests it may possess similar activities.

Case Study 1: Hyperuricemia Treatment

A study involving hyperuricemic mice demonstrated that oral administration of DHNB significantly reduced serum uric acid levels without notable side effects at high doses (500 mg/kg) compared to allopurinol-treated mice . This positions DHNB as a promising alternative for managing gout.

Case Study 2: Photodynamic Therapy

Recent research has explored using nitrobenzaldehyde derivatives in photodynamic therapy for cancer treatment. Upon UV activation, these compounds can induce apoptosis in cancer cells by acidifying the intracellular environment, thus disrupting cellular homeostasis . While specific data on DHNB's application in this context are not yet available, its structural characteristics suggest it could be similarly effective.

Data Table: Biological Activities of this compound

Activity Type Effect IC50/Comments
Xanthine Oxidase InhibitionPotent inhibitorIC50 ≈ 3 μM
AntioxidantScavenges DPPH and ROSEffective in reducing oxidative stress
AntimicrobialPotential activityMechanism similar to other nitro compounds
Anti-inflammatoryPossible activityRequires further investigation

Propiedades

IUPAC Name

3,4-dihydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICJHWULOYPREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564633
Record name 3,4-Dihydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50545-37-4
Record name 3,4-Dihydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-2-nitrobenzaldehyde
Reactant of Route 2
3,4-Dihydroxy-2-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxy-2-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-Dihydroxy-2-nitrobenzaldehyde
Reactant of Route 5
3,4-Dihydroxy-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dihydroxy-2-nitrobenzaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.